4-Bromo-2-formylbenzonitrile
Overview
Description
4-Bromo-2-formylbenzonitrile is an organic compound with the molecular formula C8H4BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a formyl group at the second position. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-formylbenzonitrile plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound can interact with enzymes that facilitate these reactions, such as those involved in oxidative processes. Additionally, this compound may bind to specific proteins, altering their conformation and activity. These interactions can influence the overall biochemical pathways in which the compound is involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, affecting their structure and function. The compound may act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level triggers significant biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidative pathways, leading to the formation of metabolites that may have distinct biological activities. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-formylbenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-formylbenzonitrile using N-bromosuccinimide in the presence of a solvent like dichloromethane at low temperatures . Another approach involves the use of sulfuric acid and sodium nitrite, followed by copper(II) sulfate pentahydrate and sodium hydrogen carbonate in a mixture of water, acetic acid, and cyclohexane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for larger scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-formylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Oxidation Products: 4-Bromo-2-carboxybenzonitrile.
Reduction Products: 4-Bromo-2-hydroxybenzonitrile.
Scientific Research Applications
4-Bromo-2-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-formylbenzonitrile largely depends on its chemical reactivity. The bromine atom and formyl group make it a versatile intermediate for various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, influencing biochemical pathways and exhibiting potential therapeutic effects.
Comparison with Similar Compounds
4-Bromobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Formylbenzonitrile: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-2-fluorobenzonitrile:
Uniqueness: 4-Bromo-2-formylbenzonitrile’s combination of a bromine atom and a formyl group provides unique reactivity, making it a valuable compound for synthesizing a wide range of derivatives with diverse applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBKTVRLNPAITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621779 | |
Record name | 4-Bromo-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713141-12-9 | |
Record name | 4-Bromo-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 713141-12-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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